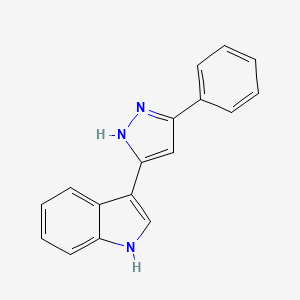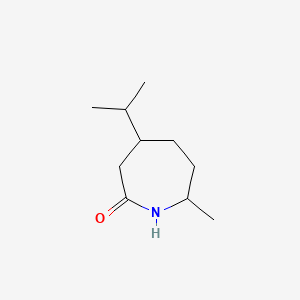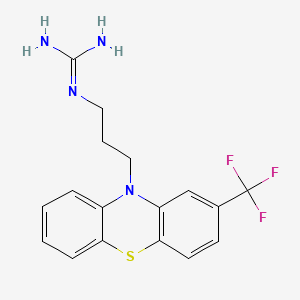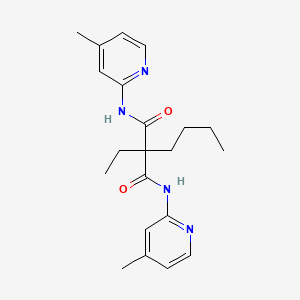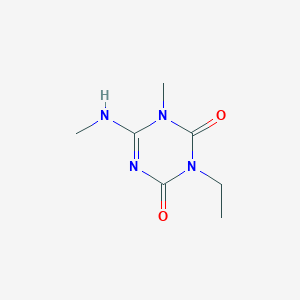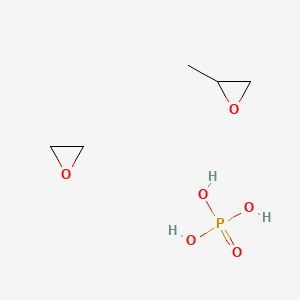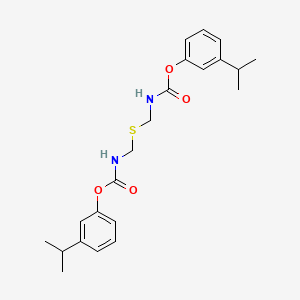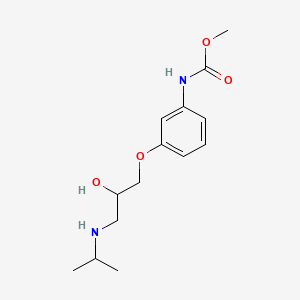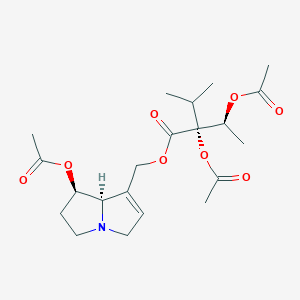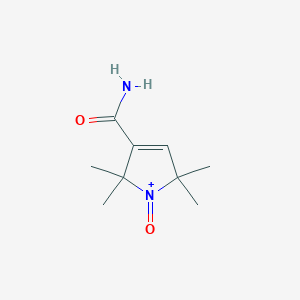
1H-Pyrrolium, 3-(aminocarbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-1-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolium, 3-(aminocarbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-1-oxo- is a heterocyclic compound with significant interest in various scientific fields. This compound features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The presence of the aminocarbonyl group and the tetramethyl substitutions make this compound unique and potentially useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrrole derivatives, including 1H-Pyrrolium, 3-(aminocarbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-1-oxo-, can be achieved through several methods. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines . Another method is the Hantzsch synthesis, which involves the reaction of α-haloketones with β-dicarbonyl compounds in the presence of ammonia .
Industrial Production Methods: Industrial production of pyrrole derivatives often involves catalytic processes. For example, the reaction of furan with ammonia over an alumina catalyst at high temperatures can produce pyrrole derivatives . Additionally, metal-catalyzed conversions of primary diols and amines to pyrroles have been developed, offering high selectivity and efficiency .
化学反応の分析
Types of Reactions: 1H-Pyrrolium, 3-(aminocarbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-1-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common, where the nitrogen atom in the pyrrole ring can be substituted with various groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted pyrrole derivatives .
科学的研究の応用
1H-Pyrrolium, 3-(aminocarbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-1-oxo- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1H-Pyrrolium, 3-(aminocarbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-1-oxo- involves its interaction with various molecular targets. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent . The pathways involved in its mechanism of action include enzyme inhibition and receptor binding, leading to various biological effects .
類似化合物との比較
Pyrrole: A basic five-membered aromatic ring with one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Indole: A fused ring system containing a benzene ring fused to a pyrrole ring.
Uniqueness: 1H-Pyrrolium, 3-(aminocarbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-1-oxo- is unique due to its specific substitutions and functional groups.
This detailed article provides a comprehensive overview of 1H-Pyrrolium, 3-(aminocarbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-1-oxo-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
46147-14-2 |
|---|---|
分子式 |
C9H15N2O2+ |
分子量 |
183.23 g/mol |
IUPAC名 |
2,2,5,5-tetramethyl-1-oxopyrrol-1-ium-3-carboxamide |
InChI |
InChI=1S/C9H14N2O2/c1-8(2)5-6(7(10)12)9(3,4)11(8)13/h5H,1-4H3,(H-,10,12)/p+1 |
InChIキー |
SSXFGYOPEKRZHL-UHFFFAOYSA-O |
正規SMILES |
CC1(C=C(C([N+]1=O)(C)C)C(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Diethylamino)methylidene]propanedinitrile](/img/structure/B14661757.png)
![methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14661760.png)
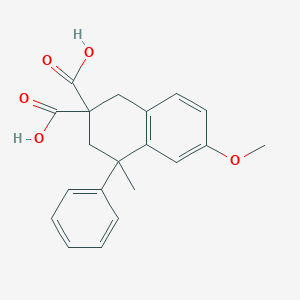
![2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14661765.png)
